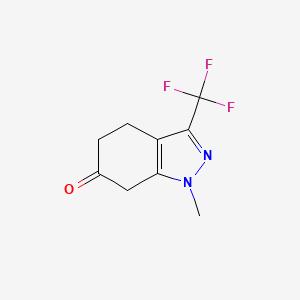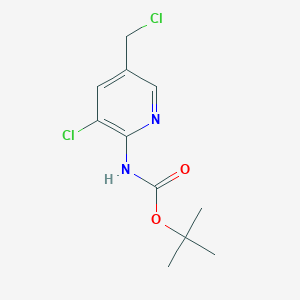
(2-(1H-Pyrazol-1-YL)pyrimidin-5-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE typically involves the formation of the pyrazole and pyrimidine rings followed by their coupling. One common method involves the cyclocondensation of hydrazine derivatives with diketones to form the pyrazole ring, which is then reacted with a suitable pyrimidine precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-PYRAZOL-1-YL)PYRIMIDINE
- 4-(1H-PYRAZOL-1-YL)PYRIMIDINE
- 2-(1H-PYRAZOL-1-YL)-4-METHYLPYRIMIDINE
Uniqueness
1-[2-(1H-PYRAZOL-1-YL)PYRIMIDIN-5-YL]METHANAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with tailored functionalities .
Propiedades
Número CAS |
1017795-12-8 |
|---|---|
Fórmula molecular |
C8H9N5 |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
(2-pyrazol-1-ylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C8H9N5/c9-4-7-5-10-8(11-6-7)13-3-1-2-12-13/h1-3,5-6H,4,9H2 |
Clave InChI |
ZMDZZRPDPJPPQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=NC=C(C=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate](/img/structure/B14853961.png)


![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)






